molecular formula C10H6Cl2N2O3S B5425929 {[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid

{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid

Cat. No. B5425929
M. Wt: 305.14 g/mol
InChI Key: CGHQICSUKFHVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.

Mechanism of Action

The exact mechanism of action of {[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is not fully understood. However, studies have suggested that it exerts its biological activities by inhibiting certain enzymes and signaling pathways in the cells. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
The compound this compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the body. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using {[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in good yields. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on {[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid. One direction is to further investigate its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammatory disorders. Another direction is to study its mechanism of action in more detail, which may provide insights into its biological activities. Additionally, research can be conducted to explore the potential use of this compound as a pesticide and herbicide, which may have significant implications for agriculture and environmental sustainability.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of {[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid involves the reaction of 2,4-dichlorobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

The compound {[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has shown potential applications in various fields of scientific research. It has been reported to possess antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a pesticide and herbicide.

properties

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O3S/c11-5-1-2-6(7(12)3-5)9-13-14-10(17-9)18-4-8(15)16/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHQICSUKFHVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.